molecular formula C9H10BrNO2 B178098 Ethyl 2-amino-6-bromobenzoate CAS No. 153500-75-5

Ethyl 2-amino-6-bromobenzoate

Cat. No.: B178098
CAS No.: 153500-75-5
M. Wt: 244.08 g/mol
InChI Key: RNWLZUKQXXYCQZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-bromobenzoate is a chemical compound belonging to the class of benzoic acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group at the second position, and a bromine atom at the sixth position on the benzene ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-bromobenzoate typically involves the bromination of ethyl 2-aminobenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or nitric acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution Reactions: Various substituted benzoates.

    Oxidation and Reduction Reactions: Nitrobenzoates and aminobenzoates.

    Coupling Reactions: Biaryl compounds and other functionalized benzoates.

Scientific Research Applications

Ethyl 2-amino-6-bromobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-bromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-amino-6-bromobenzoate can be compared with other similar compounds such as:

    Methyl 2-amino-5-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-5-bromobenzoate: Similar structure but with the bromine atom at the fifth position.

    Ethyl 2-amino-6-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-amino-6-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWLZUKQXXYCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618272
Record name Ethyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153500-75-5
Record name Ethyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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